N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide
Description
N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. The compound consists of a quinoline moiety attached to a difluorocyclobutyl group via an ethyl linker, making it a subject of study for its chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c17-16(18)9-11(10-16)5-7-20-15(21)13-6-8-19-14-4-2-1-3-12(13)14/h1-4,6,8,11H,5,7,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBAKAJFYWQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCNC(=O)C2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. One common approach is the cyclization of a suitable precursor in the presence of fluorinating agents. The quinoline moiety is then introduced through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the difluorocyclobutyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a range of quinoline derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The difluorocyclobutyl group may enhance the compound’s stability and binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,3-difluorocyclobutyl)acetate: Shares the difluorocyclobutyl group but differs in the rest of the structure.
4-Hydroxy-2-quinolones: Similar quinoline-based compounds with different functional groups and biological activities.
Uniqueness
N-[2-(3,3-difluorocyclobutyl)ethyl]quinoline-4-carboxamide is unique due to the combination of the difluorocyclobutyl group and the quinoline moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
